5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Overview
Description
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The biochemical pathways affected by this compound are those regulated by the FGF–FGFR axis, which includes signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by this compound results in the disruption of these pathways .
Pharmacokinetics
It is noted that a compound with a low molecular weight, such as this one, would be an appealing lead compound, which suggests it may have favorable adme properties .
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cells .
Biochemical Analysis
Biochemical Properties
It has been reported that pyrrolo[2,3-b]pyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These receptors play an essential role in various types of tumors , making 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid a potential candidate for cancer therapy.
Cellular Effects
In vitro studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells
Molecular Mechanism
It is suggested that pyrrolo[2,3-b]pyridine derivatives exert their effects by inhibiting FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions. This can be achieved using starting materials such as 2-chloro-4-methyl-5-nitropyridine and propargylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, including polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
5-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position.
3-Iodo-5-Methoxy-1H-pyrrolo[3,2-b]pyridine: Contains an iodine atom at the 3-position instead of a carboxylic acid group.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid: Similar structure but with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-2-5-6(11-8)4-7(10-5)9(12)13/h2-4,10H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRTVRRVFGHABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590495 | |
Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-33-4 | |
Record name | 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is significant about the reported synthesis of 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid?
A1: The research paper focuses on a novel synthetic route for this compound. The authors highlight that their method offers several advantages over potential previous methods, including:
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